![molecular formula C15H20N2O2 B14179121 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- CAS No. 918428-79-2](/img/structure/B14179121.png)
2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazinedione core with a 1-[[4-(1,1-dimethylethyl)phenyl]methyl] substituent.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
科学研究应用
2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their potential therapeutic properties, including antimicrobial and anticancer activities . The compound is also used in the development of pharmaceuticals and as a research tool in various biochemical studies.
作用机制
The mechanism of action of 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds: Similar compounds to 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- include other piperazine derivatives such as 1,4-dimethyl-2,3-piperazinedione and 1-ethyl-2,3-piperazinedione .
Uniqueness: What sets 2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]- apart from other similar compounds is its unique substituent, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
属性
CAS 编号 |
918428-79-2 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
1-[(4-tert-butylphenyl)methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)12-6-4-11(5-7-12)10-17-9-8-16-13(18)14(17)19/h4-7H,8-10H2,1-3H3,(H,16,18) |
InChI 键 |
KHLDRNNZRNTIRR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCNC(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
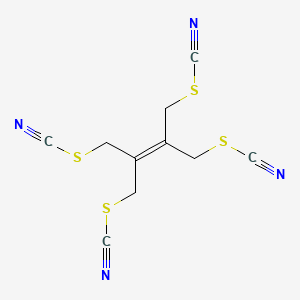
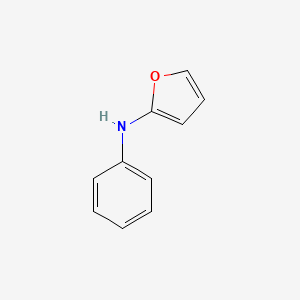
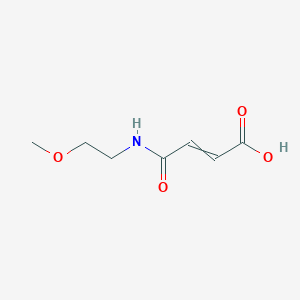
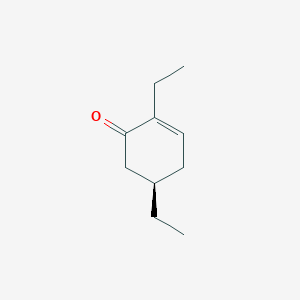
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)
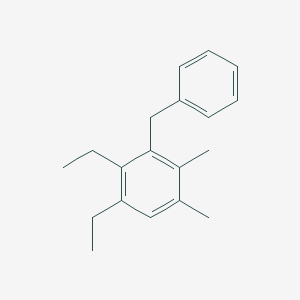
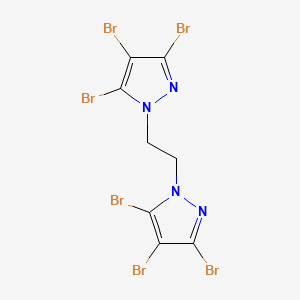

![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)
![2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B14179106.png)
![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
![1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B14179132.png)
